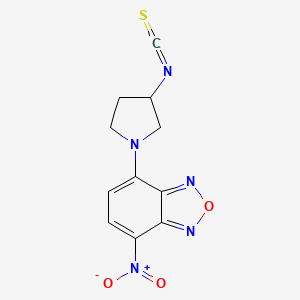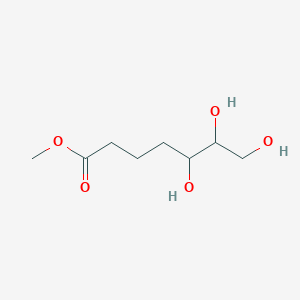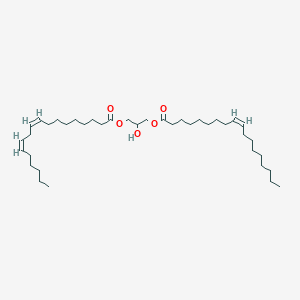
rac 1-Oleoyl-3-linoleoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-Oleoyl-3-linoleoylglycerol: is a glycerolipid compound with the molecular formula C39H70O5 and a molecular weight of 618.97 g/mol . It is a type of diglyceride where the acyl groups at positions 1 and 3 are oleoyl and linoleoyl, respectively . This compound is of interest in various fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Oleoyl-3-linoleoylglycerol typically involves the esterification of glycerol with oleic acid and linoleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer higher specificity and yield. The process involves the transesterification of triglycerides with oleic and linoleic acids in the presence of lipase enzymes .
Análisis De Reacciones Químicas
Types of Reactions: rac 1-Oleoyl-3-linoleoylglycerol undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl and linoleoyl groups can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated fatty acid derivatives.
Substitution: The ester bonds can be hydrolyzed or transesterified to form different glycerolipid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium (Pd) catalyst.
Substitution: Acid or base catalysts such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Reduction: Saturated fatty acid derivatives.
Substitution: Monoacylglycerols and free fatty acids.
Aplicaciones Científicas De Investigación
rac 1-Oleoyl-3-linoleoylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and as a substrate in enzymatic studies.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and inflammation.
Industry: Utilized in the formulation of cosmetics, food products, and biofuels
Mecanismo De Acción
The mechanism of action of rac 1-Oleoyl-3-linoleoylglycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing cellular signaling pathways. The compound is also a substrate for lipases and other enzymes, leading to the production of bioactive lipid mediators .
Comparación Con Compuestos Similares
- 1-Oleoyl-2-linoleoylglycerol
- 1-Oleoyl-3-palmitoylglycerol
- 1-Oleoyl-3-stearoylglycerol
Comparison: rac 1-Oleoyl-3-linoleoylglycerol is unique due to the specific positioning of the oleoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it has different melting points, solubility, and reactivity, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C39H70O5 |
|---|---|
Peso molecular |
619.0 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- |
Clave InChI |
GREDRAMJRDQWEJ-LTEAFHAISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



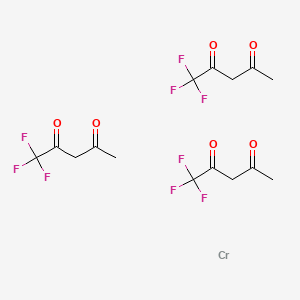
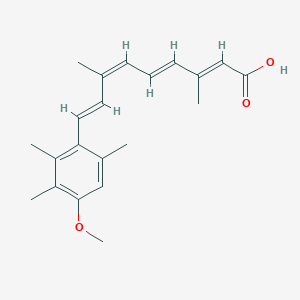
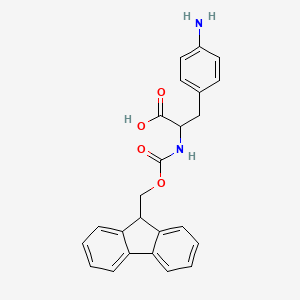
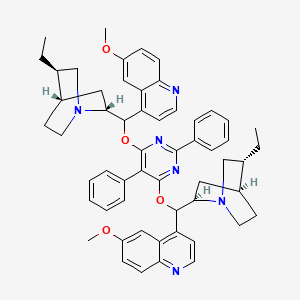
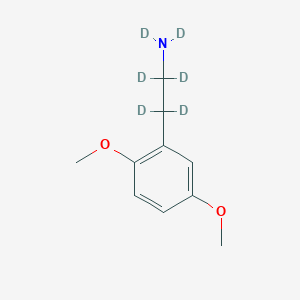

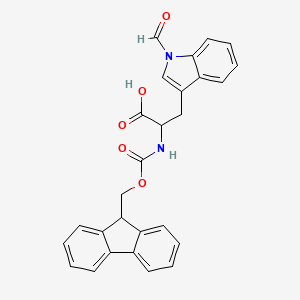
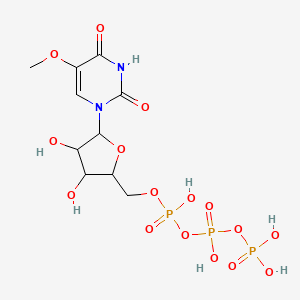
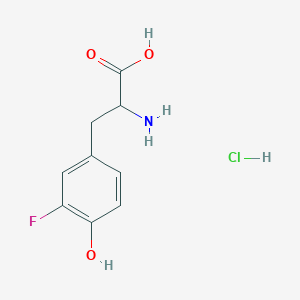
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

